Valeranone

Description

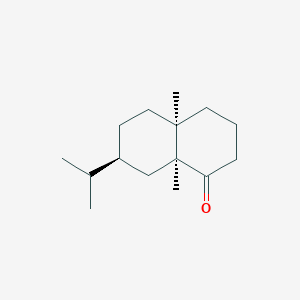

Structure

3D Structure

Properties

CAS No. |

1803-39-0 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1 |

InChI Key |

HDVXJTYHXDVWQO-NWANDNLSSA-N |

SMILES |

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C |

Canonical SMILES |

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |

Synonyms |

valeranone valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer yatamanson |

Origin of Product |

United States |

Foundational & Exploratory

Valeranone: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeranone is a bicyclic sesquiterpenoid ketone that has garnered significant interest within the scientific community.[1][2] Primarily found in the essential oils of plants from the Valeriana genus, particularly Valeriana officinalis, this natural compound is a key contributor to the plant's characteristic aroma and has been investigated for a range of biological activities.[1][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and known biological effects, with a focus on its mechanism of action. Detailed experimental protocols for its analysis and a summary of its quantitative data are also presented to support further research and development.

Chemical Structure and Identity

This compound possesses a complex decalin backbone, which consists of two fused cyclohexane (B81311) rings.[1] Its systematic IUPAC name is (4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one. The molecule is characterized by a ketone functional group and specific stereochemistry that is crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | (4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| CAS Number | 55528-90-0 |

| SMILES | CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C |

| InChI | InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Boiling Point | 287.00 to 288.00 °C @ 760.00 mm Hg | [4] |

| Solubility | Soluble in DMSO and alcohol. Insoluble in water. | [1] |

| logP (o/w) | 4.40 (estimated) | [4] |

| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (estimated) | [4] |

| Flash Point | 249.00 °F (120.40 °C) (estimated) | [4] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Observations |

| ¹H NMR | Protons adjacent to the carbonyl group typically appear in the δ 2.0-3.0 ppm region. The isopropyl group shows characteristic coupling patterns. |

| ¹³C NMR | The carbonyl carbon exhibits a characteristic signal in the δ 210-220 ppm region. |

| Mass Spectrometry | The molecular ion peak is observed at m/z 222. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the ketone (C=O) stretching vibration is present. |

Biological Activity and Mechanism of Action

This compound has been shown to exhibit several biological activities, with its effects on the central nervous system being the most studied.

-

Sedative and Anxiolytic Effects: this compound is believed to contribute to the sedative and anxiety-reducing properties of valerian extracts.[1]

-

Antispasmodic Activity: The compound has demonstrated the ability to relax smooth muscle preparations.

-

Antimicrobial and Antioxidant Properties: Some studies have suggested that this compound possesses antimicrobial and antioxidant capabilities.

The primary mechanism of action for this compound's sedative and anxiolytic effects is thought to be its modulation of the gamma-aminobutyric acid (GABA) system .[1] GABA is the primary inhibitory neurotransmitter in the central nervous system. This compound is believed to enhance the inhibitory effects of GABA by interacting with GABA-A receptors, leading to a state of relaxation and sedation.[1] While the precise binding site and subunit specificity are still under investigation, this interaction is considered central to its pharmacological profile.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of this compound from Valeriana officinalis roots is outlined below. This protocol may require optimization based on the specific plant material and available equipment.

1. Extraction:

-

The primary method for extracting the essential oil containing this compound from Valeriana officinalis roots is steam distillation .[1]

-

Finely ground, dried root material is subjected to steam, which volatilizes the essential oils. The steam and oil vapor are then condensed and collected.

2. Fractionation:

-

The collected essential oil is then subjected to solvent extraction to separate compounds based on polarity. A nonpolar solvent like hexane (B92381) can be used to selectively extract less polar compounds, including this compound.[5]

3. Chromatographic Purification:

-

Column Chromatography: The hexane extract is concentrated and loaded onto a silica (B1680970) gel column. Elution with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) allows for the separation of different components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative TLC or HPLC to obtain the pure compound.[5] A reversed-phase C18 column is often suitable for HPLC separation.[1]

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

-

The purified this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

Tetramethylsilane (TMS) is used as an internal standard.

-

2D NMR experiments such as COSY and HSQC can be performed for complete structural assignment.

2. Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile compounds like this compound.[1]

-

An apolar capillary column (e.g., HP-5) is commonly used for separation.

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

The fragmentation pattern is analyzed to confirm the structure.

3. Infrared (IR) Spectroscopy:

-

The IR spectrum of the purified compound is obtained using an FTIR spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a solution in a suitable solvent (e.g., CCl₄).

Conclusion

This compound stands out as a significant bioactive compound with potential therapeutic applications, particularly in the realm of central nervous system disorders. Its well-defined chemical structure and physicochemical properties provide a solid foundation for further investigation. The established biological activity, primarily through the modulation of the GABAergic system, offers a clear direction for drug development efforts. The experimental protocols outlined in this guide provide a framework for researchers to isolate, purify, and characterize this compound, facilitating continued exploration of its pharmacological potential. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy and safety in clinical settings.

References

- 1. Buy this compound | 55528-90-0 | >98% [smolecule.com]

- 2. [Isolation and pharmacodynamic activity of the sesquiterpene this compound from Nardostachys jatamansi DC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 55528-90-0 [thegoodscentscompany.com]

- 4. (-)-valeranone, 5090-54-0 [thegoodscentscompany.com]

- 5. ISOLATION OF VALERENIC ACID DERIVATIVES FROM VALERIAN ROOTS (Valeriana officinalis L.s.I) | Equity Journal of Science and Technology [bibliomed.org]

Valeranone: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeranone, a bicyclic sesquiterpenoid, is a key bioactive compound found in various medicinal plants, most notably in the Valerianaceae family. It is recognized for its potential sedative, anxiolytic, and antispasmodic properties, making it a compound of significant interest for pharmaceutical research and development. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its quantitative distribution. Furthermore, it elucidates the current understanding of its biosynthetic pathway, from the precursor farnesyl pyrophosphate (FPP) to the final sesquiterpenoid structure. Detailed experimental protocols for the extraction, isolation, and characterization of this compound are also provided, alongside diagrams of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Natural Sources of this compound

This compound is predominantly found in the essential oils of plants belonging to the Valerianaceae family. The primary and most well-documented source is Valeriana officinalis L., commonly known as valerian.[1][2] The compound is also a significant constituent of Nardostachys jatamansi (D.Don) DC., also known as spikenard or jatamansi, another member of the Valerianaceae family.[3][4] While present in other related species, these two represent the most significant natural reservoirs of this compound. The concentration of this compound can vary depending on the plant's geographical origin, cultivation conditions, and harvesting time.[1][5]

Table 1: Quantitative Distribution of this compound in Natural Sources

| Plant Species | Plant Part | Extraction Method | This compound Concentration (% of Essential Oil) | Reference(s) |

| Valeriana officinalis | Roots and Rhizomes | Hydrodistillation | 7.17 - 13.59 | [1] |

| Valeriana officinalis | Roots and Rhizomes | Supercritical CO2 Extraction | 4.11 | [6][7][8][9] |

| Valeriana officinalis (Iranian origin) | Roots | Hydrodistillation | 4.11 | [6][7][8][9] |

| Valeriana officinalis (in vitro cultures) | - | - | 17.2 | [1] |

| Valeriana wallichii | Rhizomes | - | 2.0 | [10] |

| Nardostachys jatamansi | Subterranean parts | - | Not explicitly quantified as a percentage of essential oil, but isolated as a major sesquiterpene. | [3] |

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenoids, originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[11] The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP).[11][12][13]

The subsequent steps leading to this compound are catalyzed by a class of enzymes known as sesquiterpene synthases (TPS) and further modifying enzymes like cytochrome P450s.[11][14][15] The proposed biosynthetic pathway for this compound in Valeriana officinalis involves the cyclization of FPP.[11][14][15] One proposed precursor for this compound is germacrene C.[14][16] The enzyme VoTPS7, a germacrene C synthase found in the roots of V. officinalis, is thought to catalyze the initial cyclization of FPP.[14][16] Subsequent enzymatic steps, likely involving internal ring formation, hydroxylation, and reduction, would then convert germacrene C into the final this compound structure.[11][14]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound and other sesquiterpenes from dried and powdered plant material, such as the roots and rhizomes of Valeriana officinalis.[14][17][18]

Materials:

-

Dried and powdered plant material (e.g., V. officinalis roots)

-

n-Hexane (or a hexane:ethyl acetate (B1210297) mixture)[14][17]

-

Sonicator

-

Centrifuge

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

Weigh the powdered plant material and place it in a suitable vessel (e.g., a centrifuge tube).[14]

-

Add the extraction solvent (e.g., n-hexane) at a ratio of approximately 30 mL of solvent per 10 g of plant material.[14]

-

Sonicate the mixture at room temperature for 30 minutes to facilitate the extraction of secondary metabolites.[14]

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.[14]

-

Carefully collect the supernatant.

-

Repeat the extraction process with the remaining plant pellet to ensure maximum recovery.

-

Combine the supernatants and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 35 °C) to reduce the volume.[14]

-

For final concentration, the extract can be dried under a gentle stream of nitrogen gas.[14][17]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.[6][9][19]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS)[9]

-

Helium as carrier gas

Typical GC-MS Conditions:

-

Injector Temperature: 200°C[9]

-

Carrier Gas Flow Rate: 1 mL/min[9]

-

Oven Temperature Program: Start at 50°C (hold for 1 min), then ramp to 250°C at 3°C/min, and hold for 10 min.[9]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550 amu.[9]

Procedure:

-

Prepare a diluted sample of the crude extract in a suitable solvent (e.g., hexane).

-

Inject an appropriate volume of the sample into the GC-MS system.

-

Acquire the data according to the specified instrument conditions.

-

Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak (M+) at m/z 222.[20]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural confirmation of isolated compounds like this compound.[21][22] Both 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HMBC, HSQC), are employed for complete structural assignment.[21]

Key NMR Spectral Features of this compound:

-

13C NMR: The carbonyl carbon (C=O) signal appears in the downfield region, typically around δ 217.9 ppm.[20]

-

1H NMR: The proton signals are spread across the spectrum, with characteristic chemical shifts and coupling constants that can be assigned to the specific protons in the bicyclic structure of this compound.[20]

The detailed assignment of all proton and carbon signals requires a comprehensive analysis of 1D and 2D NMR data, often aided by computational chemistry methods like Density Functional Theory (DFT) calculations to predict chemical shifts and coupling constants.[21][22]

Conclusion

This compound stands out as a sesquiterpenoid with significant therapeutic potential, primarily sourced from Valeriana officinalis and Nardostachys jatamansi. Understanding its biosynthesis, from the fundamental precursor FPP through the action of specific sesquiterpene synthases, opens avenues for metabolic engineering and synthetic biology approaches to enhance its production. The detailed experimental protocols provided herein offer a solid foundation for researchers to extract, identify, and quantify this compound, thereby facilitating further pharmacological investigation and potential drug development. The continued exploration of the biosynthetic pathway and the application of advanced analytical techniques will be crucial in fully harnessing the potential of this valuable natural compound.

References

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. [Isolation and pharmacodynamic activity of the sesquiterpene this compound from Nardostachys jatamansi DC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sentosacy.com [sentosacy.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Comprehensive Analysis of Valeriana officinalis L. Essential Oil using GC-MS Coupled with Integrated Chemometric Resolution Techniques | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. brainkart.com [brainkart.com]

- 13. researchgate.net [researchgate.net]

- 14. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]

- 20. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 21. Buy this compound | 55528-90-0 | >98% [smolecule.com]

- 22. DFT and NMR parameterized conformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of Valeranone from Valeriana officinalis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for isolating valeranone, a significant bicyclic sesquiterpenoid, from the roots and rhizomes of Valeriana officinalis. This compound is a key component of the plant's essential oil and is noted for its contribution to the plant's biological activity.[1][2] This guide details common extraction techniques, purification protocols, and analytical methods for quantification and structural elucidation, presenting a workflow for obtaining pure this compound for research and development purposes.

Extraction of this compound-Rich Fractions

The initial step in isolating this compound involves extracting the essential oil or a crude extract from the dried and powdered roots and rhizomes of Valeriana officinalis. The choice of extraction method significantly influences the yield and chemical profile of the extract, including the relative concentration of this compound.[3]

Common Extraction Methods

Several methods are employed for this purpose, each with distinct advantages and outcomes. The most prevalent techniques are steam distillation, hydrodistillation, solvent extraction, and supercritical fluid extraction (SFE) with CO₂.

-

Steam Distillation/Hydrodistillation: These are traditional methods for extracting volatile compounds and essential oils from plant material.[1] Hydrodistillation, in particular, has been used to obtain Valeriana officinalis essential oil where major constituents identified included bornyl acetate (B1210297), valerenic acid, (Z)-valernyl acetate, and acetoxythis compound. Steam distillation is a high-efficiency process often used in industrial settings.[4][5]

-

Solvent Extraction: This method uses organic solvents to extract a broader range of compounds. Common solvents include ethanol (B145695) or hydroalcoholic solutions.[4][5][6] The process can be performed through maceration or percolation at controlled temperatures (e.g., 40-60°C) to preserve volatile components.[4] A patented process describes using 50% to 100% (v/v) ethanol and heating the mixture to 70-80°C for at least two hours.[6]

-

Supercritical Fluid Extraction (SFE): This advanced technique utilizes supercritical CO₂ as a solvent. SFE is known for its ability to extract compounds at low temperatures, thus preventing thermal degradation of labile molecules.[7][8] Operating conditions, such as temperature (313-323 K) and pressure (10-15 MPa), can be optimized to selectively extract certain compounds.[8][9] The addition of a modifier like ethanol can enhance the extraction yield of more polar compounds, such as valerenic acids.[10]

Table 1: Comparison of Extraction Methods and this compound Yield

| Extraction Method | Key Parameters | Typical this compound Content in Essential Oil/Extract | Major Co-extracted Compounds | Reference(s) |

| Hydrodistillation | Water distillation | 7.17–13.59% | Bornyl acetate, Valerianol, Camphene | [3] |

| Supercritical CO₂ Extraction | 313 K, 10 MPa | 4.11% | Valerianol, (Z)-valerenyl acetate, Valerenal, α-kessyl acetate | [11][12] |

| Solvent Extraction (Ethanol) | 70-80°C, >2 hours | Not explicitly quantified for this compound, but preserves volatile oils. | Valerenic acids, Valepotriates | [6] |

Purification and Isolation of this compound

Following the initial extraction, the crude essential oil or extract, which is a complex mixture of phytochemicals, must be purified to isolate this compound. Column chromatography is the primary technique for this separation.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being eluted by a mobile phase.[13] For separating compounds with close polarities, which is common in natural product extracts, a long column with small particle size silica (B1680970) gel (e.g., mesh size 230-400) can provide better resolution.[14]

Table 2: General Parameters for Column Chromatography

| Parameter | Description | Typical Implementation |

| Stationary Phase | The solid adsorbent material. | Silica gel is commonly used for normal-phase chromatography.[13] |

| Mobile Phase | The solvent or solvent mixture that carries the extract through the column. | A non-polar solvent system, such as hexane (B92381) with a gradient of a slightly more polar solvent like ethyl acetate, is used.[15][16] |

| Elution | The process of passing the mobile phase through the column. | Gradient elution, where the polarity of the mobile phase is gradually increased, is effective for separating complex mixtures.[15] |

| Fraction Collection | Collecting the eluent in separate fractions. | Fractions are collected sequentially and monitored for composition. |

| Monitoring | Analyzing the collected fractions to identify those containing the target compound. | Thin-Layer Chromatography (TLC) is used to analyze the fractions. Fractions with similar TLC profiles are pooled.[13] |

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE)

-

Preparation: Grind dried Valeriana officinalis roots to a uniform particle size (e.g., 0.4 mm).[8]

-

Extraction: Load the ground material into the SFE vessel.

-

Set Parameters:

-

Collection: The extract is collected in a separator vessel as the CO₂ returns to a gaseous state.

-

Post-Processing: The resulting oleoresin is collected for further purification.

Protocol 2: Column Chromatography for this compound Isolation

-

Preparation: Dissolve the crude extract from SFE in a minimal amount of a non-polar solvent (e.g., hexane).

-

Column Packing: Prepare a glass column packed with silica gel (230-400 mesh) as a slurry in hexane.

-

Loading: Carefully load the dissolved extract onto the top of the silica gel bed.

-

Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate in increments (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).

-

Fraction Monitoring: Collect fractions and analyze them using TLC with a mobile phase such as hexane:ethyl acetate (9:1 v/v). Visualize spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).[17]

-

Pooling and Concentration: Combine fractions containing pure this compound (identified by comparing with a standard on TLC) and concentrate using a rotary evaporator.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Dilute the isolated fraction or essential oil in a suitable solvent (e.g., hexane).

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for essential oil analysis, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

-

GC Conditions:

-

MS Conditions:

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of a reference standard or by matching the mass spectrum with libraries such as NIST or Wiley.[11][18]

Analytical Characterization

Once isolated, the identity and purity of this compound must be confirmed. GC-MS is used for initial identification and purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic fragmentation pattern with a molecular ion peak (M+) at m/z 222, corresponding to its molecular formula C₁₅H₂₆O.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.[1][20]

-

¹³C NMR (in CDCl₃): The carbonyl carbon (C=O) signal appears in the characteristic downfield region around δ 217.9 ppm.[19]

-

¹H NMR (in CDCl₃): The spectrum displays complex multiplets for the aliphatic protons. Protons adjacent to the carbonyl group typically resonate in the δ 2.0-3.0 ppm region.[1] The isopropyl group gives rise to characteristic doublet signals for the methyl protons.[1]

Table 3: Key NMR Spectral Data for this compound

| Nucleus | Key Chemical Shifts (δ, ppm) in CDCl₃ | Description | Reference(s) |

| ¹³C NMR | ~217.9 | Carbonyl Carbon (C=O) | [19] |

| 55.3, 51.3, 48.4, 43.9, 42.6, 39.4, 33.4, 32.4, 27.0, 24.9, 19.9, 19.6, 16.9, 14.5 | Skeletal and Methyl Carbons | [19] | |

| ¹H NMR | 2.77 (2H, 2xd, J = 18.0 Hz) | Protons at C-7 | [19] |

| 1.14 (3H, d, J = 8.0 Hz) | Secondary Methyl Group | [19] | |

| 1.01 (3H, s) and 0.93 (3H, s) | Tertiary Methyl Groups | [19] |

Visualized Workflows and Relationships

This compound Isolation and Analysis Workflow

The following diagram illustrates the complete workflow from the plant material to the characterization of pure this compound.

References

- 1. Buy this compound | 55528-90-0 | >98% [smolecule.com]

- 2. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 3. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 4. mechotech.in [mechotech.in]

- 5. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

- 6. US6383526B1 - Process for the extraction of valerian root - Google Patents [patents.google.com]

- 7. Study on Supercritical Fluid CO2 Extract of Valeriana Officinalis L.by GCMS [yydbzz.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Comprehensive Analysis of Valeriana officinalis L. Essential Oil using GC-MS Coupled with Integrated Chemometric Resolution Techniques | Semantic Scholar [semanticscholar.org]

- 13. jetir.org [jetir.org]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. ISOLATION OF VALERENIC ACID DERIVATIVES FROM VALERIAN ROOTS (Valeriana officinalis L.s.I) | Equity Journal of Science and Technology [bibliomed.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 20. DFT and NMR parameterized conformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Valeranone chemical formula and molecular weight

An In-depth Technical Guide to (-)-Valeranone

This guide provides a comprehensive overview of (-)-Valeranone, a bicyclic sesquiterpenoid ketone of significant interest to researchers in natural product chemistry, pharmacology, and drug development. It is found in various plants, most notably in the Valerianaceae family, such as Valeriana officinalis and Nardostachys jatamansi.[1][2] This document details its chemical properties, outlines key experimental protocols for its study, and illustrates its known mechanisms of action.

Physicochemical Properties of (-)-Valeranone

(-)-Valeranone, also known as Jatamansone, possesses a unique chemical structure that contributes to its biological activity.[1][2] Its key physicochemical data are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₆O | [1][2][3] |

| Molecular Weight | 222.37 g/mol | [1][2][4] |

| IUPAC Name | (4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | [1][2] |

| CAS Number | 5090-54-0 | [1][2] |

| Synonyms | Jatamansone, (-)-Jatamansone | [2][5] |

| Appearance | Oily liquid | |

| Solubility | Soluble in DMSO and alcohol; insoluble in water.[4][5] |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and pharmacological evaluation of (-)-Valeranone.

Isolation and Characterization of (-)-Valeranone from Plant Material

The following is a generalized protocol for the extraction and purification of (-)-Valeranone from the roots and rhizomes of plants such as Nardostachys jatamansi.

1. Extraction:

-

Air-dried and powdered plant material (e.g., rhizomes) is subjected to extraction with a non-polar solvent like petroleum ether or hexane (B92381) using a Soxhlet apparatus. This method is effective for extracting lipophilic compounds like sesquiterpenoids.

-

Alternatively, supercritical fluid extraction (SFE) with CO₂ can be employed as a more environmentally friendly and efficient method.

2. Isolation:

-

The crude extract is concentrated under reduced pressure to yield a viscous residue.

-

This residue is then subjected to column chromatography over silica (B1680970) gel.

-

Elution is performed using a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.

3. Purification and Characterization:

-

Fractions containing (-)-Valeranone are pooled and further purified using preparative high-performance liquid chromatography (HPLC).

-

The structure of the purified compound is then elucidated and confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the ketone group.

-

Optical Rotation: To confirm the specific enantiomer, (-)-Valeranone.

-

Pharmacological Evaluation

The following protocols are based on studies investigating the sedative, anticonvulsant, and anti-ulcer properties of (-)-Valeranone.[6]

1. Sedative Activity (Barbiturate-Induced Sleep Potentiation):

-

Animals: Male Swiss albino mice.

-

Procedure:

-

Animals are divided into control and test groups.

-

The test group is administered with (-)-Valeranone orally or intraperitoneally. The control group receives the vehicle.

-

After a set period (e.g., 30-60 minutes), all animals are administered a sub-hypnotic dose of a barbiturate (B1230296) like pentobarbital (B6593769) sodium.

-

The onset and duration of sleep (loss of righting reflex) are recorded.

-

A significant increase in the duration of sleep in the test group compared to the control group indicates sedative properties.

-

2. Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test):

-

Animals: Male Wistar rats.

-

Procedure:

-

Animals are pre-treated with (-)-Valeranone or a vehicle.

-

After the absorption period, a maximal electroshock is delivered via corneal electrodes.

-

The duration of the tonic hind limb extension phase of the seizure is recorded.

-

A significant reduction in the duration of the tonic hind limb extension is indicative of anticonvulsant activity.

-

3. Anti-ulcer Activity (Stress-Induced Ulcer Model):

-

Animals: Male Wistar rats.

-

Procedure:

-

Animals are fasted for 24 hours with free access to water.

-

(-)-Valeranone or a vehicle is administered orally.

-

After 1 hour, animals are subjected to a stressor, such as cold restraint stress (e.g., 4°C for 2 hours).

-

Animals are then euthanized, and their stomachs are removed and examined for lesions.

-

The ulcer index is calculated based on the number and severity of the gastric lesions. A reduction in the ulcer index indicates anti-ulcer activity.

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of (-)-Valeranone are believed to be mediated through its interaction with key neurotransmitter systems in the central nervous system.

Modulation of the GABAergic System

A primary mechanism of action for the sedative and anxiolytic effects of compounds from Valerian species is the modulation of the GABAergic system.[[“]][[“]] While much of the research has focused on valerenic acid, (-)-Valeranone is also thought to contribute to these effects. The proposed mechanism involves the allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.

Caption: Proposed mechanism of (-)-Valeranone at the GABA-A receptor.

This diagram illustrates that when GABA binds to its receptor, it opens a chloride channel, leading to hyperpolarization of the neuron and an inhibitory effect. (-)-Valeranone is thought to bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA, which leads to increased chloride influx and a more potent inhibitory signal. This enhanced inhibition contributes to the sedative and anxiolytic effects.

Sodium Channel Blockade

The anticonvulsant activity of (-)-Valeranone may also be partly due to the blockade of voltage-gated sodium channels.[1][6] By blocking these channels, (-)-Valeranone could reduce the rapid firing of neurons that is characteristic of seizures.

Caption: Conceptual pathway for the anticonvulsant effect of (-)-Valeranone.

This simplified diagram shows (-)-Valeranone blocking voltage-gated sodium channels. This action would inhibit the propagation of action potentials, thereby reducing overall neuronal excitability and contributing to its anticonvulsant properties.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive study of (-)-Valeranone, from its natural source to the identification of its biological activity.

Caption: Workflow for isolation and analysis of (-)-Valeranone.

This workflow provides a systematic approach for researchers, beginning with the extraction of (-)-Valeranone from its natural source, followed by purification and rigorous structural confirmation, and culminating in the evaluation of its pharmacological properties through both in vitro and in vivo models.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. [Isolation and pharmacodynamic activity of the sesquiterpene this compound from Nardostachys jatamansi DC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. consensus.app [consensus.app]

Valeranone: A Technical Guide to its Sesquiterpene Classification, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeranone, a bicyclic sesquiterpenoid ketone, is a significant bioactive constituent of Valeriana officinalis L., commonly known as valerian. Renowned for its sedative and anxiolytic properties, the valerian root has been used for centuries in traditional medicine. This technical guide provides an in-depth exploration of this compound, focusing on its precise classification within the eremophilane (B1244597) subgroup of sesquiterpenes. It details the current understanding of its biosynthetic pathway, presents quantitative data on its natural occurrence, outlines experimental protocols for its isolation and structural elucidation, and illustrates its interaction with GABAergic signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Classification of this compound

This compound (C₁₅H₂₆O) is classified as a sesquiterpenoid, a class of terpenes composed of three isoprene (B109036) units.[1] More specifically, it belongs to the eremophilane group of sesquiterpenes.[2][3][4] Eremophilanes are characterized by a bicyclic decalin framework.[2] The systematic IUPAC name for (-)-valeranone (B1624403) is (4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one.[1][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [5][6][7] |

| Molecular Weight | 222.37 g/mol | [5][6] |

| CAS Number | 55528-90-0 | [6][7] |

| InChI Key | HDVXJTYHXDVWQO-SNPRPXQTSA-N | [7] |

| Solubility | Soluble in DMSO | [8] |

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenes, originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C₅ precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of two molecules of IPP with one molecule of DMAPP yields the C₁₅ precursor, farnesyl pyrophosphate (FPP).[9]

The proposed biosynthetic pathway for this compound in Valeriana officinalis suggests that it is derived from a germacrene C intermediate.[10][11] The initial step involves the cyclization of FPP, catalyzed by a sesquiterpene synthase (TPS).[9][10] In V. officinalis, the enzyme VoTPS7 has been identified as a germacrene C synthase, which is believed to be a key enzyme in the biosynthesis of this compound.[10][12] Subsequent enzymatic steps involving internal ring formation, hydroxylation, and reduction are thought to convert germacrene C into the final this compound structure.[9][10]

Quantitative Data

The concentration of this compound in the essential oil of Valeriana officinalis can vary significantly depending on the geographical origin, cultivation conditions, and harvesting time of the plant material.

Table 2: this compound Content in Valeriana officinalis Essential Oil from Different Regions

| Country of Origin | This compound Content (%) | Reference |

| Estonia | 10.9 - 17.9 | [13][14] |

| Various European Countries | up to 10.9 | [13] |

| General Range | 0.5 - 17.9 | [14] |

| Commercial Samples | 7.17 - 13.59 | [15] |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Valeriana officinalis roots, based on commonly employed phytochemical methods.

-

Extraction:

-

Dried and powdered valerian roots are subjected to extraction with a suitable organic solvent. A common method is Soxhlet extraction or maceration with methanol (B129727) or ethanol.[16][17] Apolar solvents like hexane (B92381) or dichloromethane (B109758) can also be used for selective extraction of sesquiterpenoids.[17][18]

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol, to separate compounds based on their polarity.[17]

-

-

Chromatographic Purification:

-

The fraction enriched with this compound (typically the less polar fractions like hexane or chloroform) is subjected to column chromatography over silica (B1680970) gel.[17]

-

The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).[19]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further purification can be achieved using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).[17]

-

Structural Elucidation of this compound

The structure of isolated this compound is typically confirmed using a combination of spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is used for the identification and quantification of this compound in complex mixtures like essential oils.[8]

-

The retention time of the compound on a specific GC column provides initial identification, which is then confirmed by its mass spectrum. This compound typically shows a molecular ion peak at m/z 222.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR spectroscopy is the primary method for the definitive structural elucidation of purified compounds.[20][21][22]

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR techniques:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.[10][22]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[10][21]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the carbon skeleton.[10][21][22]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.[2]

-

-

Signaling Pathway: Interaction with GABA-A Receptors

While the direct action of isolated this compound on specific molecular targets is still under investigation, the sedative and anxiolytic effects of valerian extracts are largely attributed to their interaction with the γ-aminobutyric acid (GABA) system in the central nervous system.[[“]] Valerenic acid, a closely related sesquiterpenoid found alongside this compound in valerian, is a known positive allosteric modulator of GABA-A receptors.[24][25][26] It is believed that this compound contributes to the overall synergistic effect of valerian extracts on GABAergic neurotransmission.

The proposed mechanism involves the binding of active constituents to a specific site on the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as a sedative and anxiolytic effect.[[“]] The modulation by valerenic acid has been shown to be specific to GABA-A receptors containing β₂ or β₃ subunits.[25][26]

Conclusion

This compound is a key bioactive eremophilane-type sesquiterpene found in Valeriana officinalis. Its classification, biosynthesis, and pharmacological activity are of significant interest to the scientific community. A thorough understanding of its chemical properties, isolation techniques, and mechanism of action is crucial for its potential development as a therapeutic agent. This technical guide provides a consolidated resource to aid researchers and professionals in their endeavors related to this important natural product.

References

- 1. (-)-Valeranone | C15H26O | CID 10198387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eremophilane-type sesquiterpenes from fungi and their medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-Valeranone | 5090-54-0 | Benchchem [benchchem.com]

- 6. This compound | C15H26O | CID 171455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Buy this compound | 55528-90-0 | >98% [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdn.techscience.cn [cdn.techscience.cn]

- 14. researchgate.net [researchgate.net]

- 15. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 16. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]

- 17. ISOLATION OF VALERENIC ACID DERIVATIVES FROM VALERIAN ROOTS (Valeriana officinalis L.s.I) | Equity Journal of Science and Technology [bibliomed.org]

- 18. scispace.com [scispace.com]

- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 20. DFT and NMR parameterized conformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hyphadiscovery.com [hyphadiscovery.com]

- 22. ukm.my [ukm.my]

- 23. consensus.app [consensus.app]

- 24. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Valeranone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeranone is a bicyclic sesquiterpenoid ketone that is a significant constituent of the essential oils derived from Valeriana officinalis (Valerian) and Nardostachys jatamansi.[1][2] It is one of the compounds believed to contribute to the sedative and anxiolytic properties of valerian extracts.[1][2] As a lipophilic molecule, its solubility and stability are critical parameters that influence its bioavailability, formulation development, and therapeutic efficacy. Understanding these characteristics is paramount for researchers in natural product chemistry, pharmacology, and drug development.

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound, supported by detailed experimental protocols and data presented for clarity and practical application.

Physicochemical Properties of this compound

A compound's fundamental physicochemical properties are foundational to understanding its behavior in various environments. This compound is characterized as a sesquiterpenoid ketone.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1][2][3] |

| Molecular Weight | 222.37 g/mol | [1][3] |

| Boiling Point | 287.0 to 288.0 °C (@ 760 mm Hg) (est.) | [4][5] |

| logP (o/w) | 4.4 to 4.64 (est.) | [4][5] |

| Vapor Pressure | 0.002 mmHg @ 25 °C (est.) | [4][5] |

| Flash Point | 120.0 to 120.4 °C (est.) | [4][5] |

Solubility Profile

This compound's high logP value indicates that it is a lipophilic, or fat-soluble, compound with low aqueous solubility.[4][5] This characteristic significantly impacts its absorption and distribution in biological systems and is a key consideration for formulation design.

| Solvent | Solubility | Reference |

| Water | 3.101 mg/L @ 25 °C (est.) | [4][5] |

| Alcohol | Soluble | [4][5] |

| DMSO | Soluble | [2] |

| n-Hexane | Suitable extraction solvent (low polarity) | [6][7] |

| Ethanol | Suitable extraction solvent | [7] |

The poor water solubility ("Insoluble in water") is a critical factor for drug development, often necessitating formulation strategies such as lipid-based delivery systems or the use of co-solvents to improve bioavailability.[4][8]

Stability Characteristics

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, quality, and efficacy throughout its shelf life.

Thermal Stability: this compound exhibits high thermal stability, as suggested by its high boiling point of approximately 287-288°C.[1] This property is advantageous for extraction methods that involve heat, such as steam distillation.[2]

Chemical Stability and Degradation: While specific kinetic data on this compound degradation is limited in the provided results, general stability can be inferred from its chemical structure and the behavior of related compounds. As a ketone, this compound is susceptible to specific chemical reactions.

-

Oxidation: The ketone functional group can be oxidized, potentially converting this compound into corresponding alcohol or acid derivatives using common oxidizing agents.[1][2]

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[1][2]

-

pH and Hydrolysis: The stability of sesquiterpenoids can be influenced by pH. While this compound itself is not readily hydrolyzed, related compounds found in valerian extracts, such as valepotriates, are known to be unstable and can decompose at specific pH values or temperatures.

-

Photostability: As per ICH guidelines, photostability is a critical parameter. Compounds with chromophores, like the carbonyl group in this compound, may be susceptible to degradation upon exposure to UV or visible light.

For a comprehensive stability profile, forced degradation studies under various stress conditions are essential.[9][10][11]

Experimental Protocols

Detailed and standardized protocols are necessary for the accurate assessment of solubility and stability.

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

-

Objective: To determine the solubility of this compound in various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Materials:

-

This compound analytical standard

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV system for quantification

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[12][13]

-

Calculate the original solubility in mg/mL or mol/L.

-

Protocol 2: Forced Degradation (Stress Testing)

This protocol is based on ICH guidelines (Q1A) to assess the intrinsic stability of this compound and develop a stability-indicating analytical method.[10]

-

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

-

Materials:

-

This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).[12]

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV or LC-MS system

-

-

Procedure:

-

Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60-80°C) for a set time. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and analyze.

-

Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently. Withdraw samples, neutralize with 0.1 M HCl, and analyze.

-

Oxidative Degradation: Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Store in the dark at room temperature. Monitor the reaction over time and analyze the samples.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for an extended period. Also, expose a solution of this compound to the same conditions. Analyze samples periodically.

-

Photolytic Degradation: Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B.[10] A control sample should be kept in the dark. Analyze both samples.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. The method should be capable of separating all significant degradation products from the parent peak and from each other.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the quantification of this compound, which is essential for both solubility and stability studies.

-

Objective: To accurately quantify the concentration of this compound in solution.

-

Instrumentation and Conditions (Example):

-

HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (potentially with a modifier like 0.05% phosphoric acid) is often effective for separating sesquiterpenes.[13]

-

Column Temperature: 25-30°C.

-

Detection Wavelength: UV detection around 220-225 nm.[13][14]

-

Injection Volume: 10-20 µL.

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL in acetonitrile).[12] Perform serial dilutions to create a series of calibration standards (e.g., 1 to 100 µg/mL).[12]

-

Sample Preparation: Prepare samples from solubility or degradation studies, ensuring they are filtered and diluted to fall within the calibration range.

-

Calibration: Inject the standard solutions in increasing order of concentration to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared samples.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[12]

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for forced degradation (stress testing).

Caption: Potential chemical reactions of this compound.

Conclusion

This compound is a lipophilic sesquiterpenoid with very low aqueous solubility, a characteristic that presents a significant challenge for its development as a therapeutic agent. It is readily soluble in organic solvents like alcohol and DMSO.[2][4][5] Its high boiling point suggests good thermal stability, making it robust to heat-based processing methods.[1] However, like other ketones, it is susceptible to chemical degradation via oxidation and reduction pathways.[1][2] A thorough understanding of these solubility and stability characteristics, validated through rigorous experimental protocols as outlined in this guide, is essential for the successful formulation, analysis, and clinical application of this promising natural compound.

References

- 1. (-)-Valeranone | 5090-54-0 | Benchchem [benchchem.com]

- 2. Buy this compound | 55528-90-0 | >98% [smolecule.com]

- 3. This compound | C15H26O | CID 171455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-valeranone, 5090-54-0 [thegoodscentscompany.com]

- 5. This compound, 55528-90-0 [thegoodscentscompany.com]

- 6. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valeranol | Benchchem [benchchem.com]

- 8. (-)-valeranone, 5090-54-0 [perflavory.com]

- 9. forced degradation products: Topics by Science.gov [science.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. biopharmaspec.com [biopharmaspec.com]

- 12. benchchem.com [benchchem.com]

- 13. Chemical fingerprinting of valeriana species: simultaneous determination of valerenic acids, flavonoids, and phenylpropanoids using liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Valeranone: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeranone, a bicyclic sesquiterpenoid ketone found predominantly in the essential oils of Valeriana officinalis, has garnered scientific interest for its diverse pharmacological activities. Traditionally associated with the sedative and anxiolytic properties of valerian root, emerging research indicates a broader therapeutic potential for this compound. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic applications, focusing on its mechanisms of action, preclinical evidence, and relevant experimental methodologies. The information is presented to support further research and drug development efforts targeting the nervous, inflammatory, and other physiological systems.

Introduction

This compound (IUPAC name: (4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one) is a key phytochemical constituent of Valeriana officinalis, a plant with a long history of use in traditional medicine for treating insomnia and anxiety.[1][2][3] While the therapeutic effects of valerian extracts are often attributed to a synergistic interplay of various compounds, including valerenic acid and iridoids, this compound has been identified as a significant contributor to the plant's bioactivity.[4] This document consolidates the scientific literature on the potential therapeutic applications of this compound, presenting available quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.

Therapeutic Applications and Mechanisms of Action

Preclinical studies have illuminated several potential therapeutic avenues for this compound, primarily centered on its effects on the central nervous system and its anti-inflammatory properties.

Sedative and Anxiolytic Effects

This compound is believed to contribute to the sedative and anxiety-reducing effects of valerian extracts.[4] The primary mechanism underlying these effects is the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.[4]

Mechanism of Action: this compound is thought to enhance the activity of GABA at GABA-A receptors, leading to an influx of chloride ions into neurons.[4] This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming and sedative effect. While direct binding affinity and IC50 values for this compound at the GABA-A receptor are not extensively documented in the available literature, its structural contribution to the overall GABAergic activity of valerian extracts is recognized.[4]

Anticonvulsant Properties

Animal studies have demonstrated the anticonvulsant potential of this compound. This activity is likely an extension of its GABAergic mechanism, as enhancing inhibitory neurotransmission can raise the seizure threshold.

Experimental Evidence: In preclinical models, this compound has shown efficacy in reducing the severity and onset of seizures induced by chemical convulsants like pentylenetetrazole (PTZ) and in the maximal electroshock (MES) test.[5]

Neuroprotective Effects

This compound has exhibited neuroprotective properties in models of neuronal damage, suggesting its potential in mitigating neurodegenerative processes.

Mechanism of Action: The neuroprotective effects of this compound are thought to be multifactorial, involving:

-

Inhibition of Calcium Influx: By modulating neuronal excitability, this compound may prevent excessive calcium entry into neurons, a key event in excitotoxicity and cell death.

-

Anti-apoptotic Activity: this compound may influence the expression of proteins involved in apoptosis, the process of programmed cell death. Specifically, it is hypothesized to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards survival.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects, which could be beneficial in a range of inflammatory conditions.

Mechanism of Action: The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes and signaling pathways in the inflammatory cascade. It is suggested to suppress the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators. This action is likely mediated through the inhibition of the transcription factor NF-κB.

Smooth Muscle Relaxant Effects

This compound has been shown to relax smooth muscle preparations, suggesting its potential as an antispasmodic agent. Its potency in some studies has been compared to that of papaverine, a known smooth muscle relaxant.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that specific data such as IC50 and binding affinities for isolated this compound are limited in the current literature.

| Parameter | Value | Species | Model/Assay | Reference(s) |

| Toxicity | ||||

| LD50 (intraperitoneal) | 350 mg/kg | Mouse | Acute toxicity study | [6] |

| LD50 (intraperitoneal) | 580 mg/kg | Mouse | Acute toxicity study | [7] |

| Other | ||||

| Potency (Smooth Muscle Relaxation) | Comparable to Papaverine | Guinea Pig | In vitro ileum preparation | [8] |

Experimental Protocols

This section outlines general methodologies for key experiments cited in the study of this compound's therapeutic effects.

Extraction and Quantification of this compound

-

Extraction: this compound is typically extracted from the dried roots and rhizomes of Valeriana officinalis using steam distillation to obtain the essential oil.[3] Further purification can be achieved using chromatographic techniques such as column chromatography.

-

Quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for the quantification of this compound in plant extracts and biological samples.[1]

Assessment of Anxiolytic Activity: Elevated Plus-Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure:

-

Rodents are administered this compound (at various doses, e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

-

After a set pre-treatment time, the animal is placed in the center of the maze.

-

Behavior is recorded for a defined period (e.g., 5 minutes).

-

-

Parameters Measured: Time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Evaluation of Anticonvulsant Activity

-

Pentylenetetrazole (PTZ)-Induced Seizure Model:

-

Animals are pre-treated with this compound or vehicle.

-

A sub-convulsive dose of PTZ is administered.

-

The latency to the first seizure and the severity of seizures are recorded. An increase in latency and a decrease in severity indicate anticonvulsant activity.

-

-

Maximal Electroshock (MES) Seizure Model:

-

Animals are pre-treated with this compound or vehicle.

-

A maximal electrical stimulus is delivered via corneal or ear electrodes.

-

The duration of the tonic hind limb extension is measured. A reduction in the duration of this phase suggests anticonvulsant effects.

-

Neuroprotection Assays

-

Cell Culture Model:

-

Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.

-

Cells are pre-treated with various concentrations of this compound.

-

A neurotoxin (e.g., amyloid-beta peptide) is added to induce cell death.

-

Cell viability is assessed using assays such as the MTT assay.

-

-

Measurement of Apoptotic Markers:

-

Following treatment, cells are lysed, and protein is extracted.

-

Western blotting is performed to determine the expression levels of Bcl-2 and Bax. An increased Bcl-2/Bax ratio indicates an anti-apoptotic effect.

-

Anti-inflammatory Assays

-

In Vitro Model:

-

Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.

-

The production of nitric oxide (NO) in the culture medium is measured using the Griess assay.

-

The expression of iNOS and COX-2 is determined by Western blotting or RT-PCR.

-

-

In Vivo Model (Carrageenan-Induced Paw Edema):

-

Rodents are administered this compound or vehicle orally.

-

Carrageenan is injected into the paw to induce inflammation.

-

Paw volume is measured at various time points to assess the reduction in edema.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly for neurological and inflammatory disorders. Its multifaceted mechanism of action, including GABA-A receptor modulation, anti-apoptotic effects, and anti-inflammatory properties, warrants further investigation.

Future research should focus on:

-

Elucidating precise binding sites and affinities of this compound on its molecular targets.

-

Conducting comprehensive dose-response studies to establish clear IC50 and EC50 values for its various therapeutic effects.

-

Performing pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Exploring its potential in combination therapies with existing drugs.

A deeper understanding of this compound's pharmacology will be crucial for translating its therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Voluntary Oral Ingestion of a Sedative Prior to Euthanasia with CO2: Behavioural Responses of Mice | MDPI [mdpi.com]

- 4. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Smooth muscle relaxant activity of pterosin Z and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telemetry as a tool to measure sedative effects of a valerian root extract and its single constituents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Valeranone and its Derivatives in Ethnopharmacology: A Technical Guide for Researchers

An in-depth exploration of the traditional uses, pharmacological activities, and molecular mechanisms of valeranone and its related sesquiterpenoids for drug discovery and development.

Introduction

This compound, a bicyclic sesquiterpenoid, and its derivatives are key phytochemical constituents of various medicinal plants, most notably from the Valerianaceae family, including Valeriana officinalis and Nardostachys jatamansi.[1][2] For centuries, extracts from these plants have been integral to traditional medicine systems worldwide for their sedative, anxiolytic, and tranquilizing properties.[3][4] This technical guide provides a comprehensive overview of the ethnopharmacological significance, diverse biological activities, and underlying molecular mechanisms of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Ethnopharmacological Significance

The roots and rhizomes of Valeriana and Nardostachys species, rich in this compound and other sesquiterpenoids, have a long history of use in traditional medicine.[1][2] In European folk medicine, Valeriana officinalis has been a staple remedy for insomnia, anxiety, and restlessness since ancient Greek and Roman times.[1] Similarly, in Ayurvedic and traditional Chinese medicine, Nardostachys jatamansi (Jatamansi) is revered for its calming effects on the nervous system and has been used to treat a variety of ailments including hysteria, epilepsy, and nervous anxiety.[3][4]

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a broad spectrum of pharmacological activities, including sedative, anxiolytic, anti-inflammatory, antimicrobial, and cytotoxic effects. While the precise mechanisms for this compound are still under investigation, research on Valeriana extracts provides significant insights.

Sedative and Anxiolytic Activities

The most well-documented effects of this compound-containing extracts are their sedative and anxiolytic properties.[1][2] While the complete mechanism is not fully elucidated for this compound itself, the activity of Valeriana extracts is largely attributed to the modulation of the gamma-aminobutyric acid (GABA) and serotonin (B10506) (5-HT) neurotransmitter systems.[5][6] Other compounds in these extracts, such as valerenic acid, have been shown to act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA in the brain.[6] It is hypothesized that this compound may contribute to these effects, potentially through synergistic interactions with other phytochemicals.

Anti-inflammatory Activity

Extracts of plants containing this compound have demonstrated anti-inflammatory properties.[7][8] The proposed mechanism involves the inhibition of key inflammatory mediators. While direct studies on this compound are limited, other sesquiterpenes from Valeriana officinalis have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9]

Antimicrobial Activity

Essential oils derived from Valeriana species, which contain this compound and its derivatives like 15-acetoxy this compound, have shown antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[10][11] The lipophilic nature of these sesquiterpenoids is thought to facilitate their interaction with microbial cell membranes, leading to disruption of membrane integrity and function.

Cytotoxic Activity

Several studies have investigated the cytotoxic potential of this compound-containing extracts and related compounds against various cancer cell lines.[12][13] While valerenic acid and its derivatives have shown low to moderate toxicity, other constituents like valepotriates exhibit significant cytotoxic effects.[14] The mechanisms underlying the cytotoxicity of Valeriana constituents are thought to involve the induction of apoptosis and autophagy.[15][16]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

Table 1: Pharmacological Activities of this compound

| Activity | Test System | Result | Reference |

| Sedative | Animal models | Prolongation of barbiturate (B1230296) hypnosis, impairment of rotarod performance | [2] |

| Tranquilizing | Animal models | Anticonvulsive activity on electric shock, potentiation of reserpine-induced hypothermia | [2] |

| Antihypertensive | Animal models | Weak activity demonstrated | [2] |

| Anti-ulcer | Animal models | Action detected in three pharmacological models | [2] |

| Acute Toxicity (Oral) | Rats and Mice | LD50 > 3160 mg/kg | [2] |

| Acute Toxicity (i.p.) | Mice | LD50 = 580 mg/kg | [17][18] |

Table 2: Cytotoxicity of Valeriana Constituents

| Compound/Extract | Cell Line(s) | IC50 Value | Reference |

| Valerenic acid & derivatives | Human small-cell lung cancer (GLC4), Human colorectal cancer (COLO 320) | 100 - 200 µM | [14] |

| Valeriana officinalis methanolic extract | HepG2 (human liver cancer) | 939.68 µg/mL | [12][13] |

| Valeriana officinalis methanolic extract | Caco2 (human colorectal adenocarcinoma) | 1097.58 µg/mL | [12][13] |

| Valtrate (diene-type valepotriate) | GLC4, COLO 320 | 1 - 6 µM | [14] |

| Didrovaltrate (monoene-type valepotriate) | GLC4, COLO 320 | 2-3 fold less toxic than diene-type | [14] |

Table 3: Antimicrobial Activity of Valeriana wallichii Fractions

| Fraction | Microorganism | MIC (mg/mL) | Reference |

| Chloroform | Staphylococcus aureus | 0.27 | [7] |

| Hexane (B92381) | Bacillus subtilis | 0.31 | [7] |

| Hexane | Microsporum canis | 0.19 (70% inhibition) | [7] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of this compound and its derivatives.

Isolation of this compound from Nardostachys jatamansi

1. Plant Material Preparation: The subterranean parts (rhizomes) of Nardostachys jatamansi are collected, dried, and coarsely powdered.[2]

2. Extraction:

-

Soxhlet Extraction: The powdered plant material is subjected to continuous extraction in a Soxhlet apparatus using a non-polar solvent like n-hexane or a moderately polar solvent like ethanol.[19]

-